molecular formula C8H7BrFN3 B2676390 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604420-37-2

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene

Cat. No.: B2676390
CAS No.: 1604420-37-2
M. Wt: 244.067
InChI Key: UZCSOVFDCLTGTC-RXMQYKEDSA-N
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Description

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene is a chemical compound with the molecular formula C8H7BrFN3 It is characterized by the presence of an azido group, a bromo group, and a fluorine atom attached to a benzene ring

Preparation Methods

The synthesis of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline.

    Azidation: The azido group is introduced through a reaction with sodium azide under suitable conditions.

    Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent.

    Fluorination: The fluorine atom is introduced through a fluorination reaction using a fluorinating agent.

Industrial production methods may involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitro or other oxidized derivatives.

Common reagents used in these reactions include sodium azide, bromine, fluorinating agents, and reducing agents like hydrogen gas .

Scientific Research Applications

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and protein labeling.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene can be compared with similar compounds such as:

    1-[(1R)-1-azidoethyl]-4-chloro-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.

    1-[(1R)-1-azidoethyl]-4-bromo-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-[(1R)-1-azidoethyl]-4-bromo-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

These compounds share similar reactivity but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various research contexts .

Biological Activity

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene is a compound of increasing interest in the fields of medicinal chemistry and pharmaceutical research. This article focuses on its biological activity, synthesis, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C8H8BrF N3. The compound features a benzene ring substituted with a bromo and a fluoro group, along with an azidoethyl side chain. This structure is significant as it influences the compound's reactivity and biological interactions.

PropertyValue
Molecular Weight230.06 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number1604420-37-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its azido group enables bioorthogonal reactions, making it useful in labeling and tracking biological molecules.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies have shown that related azido compounds can inhibit viral entry into host cells by targeting specific receptors like DC-SIGN, which plays a crucial role in immune response to viral infections .

Case Studies

  • Ebola Virus Inhibition : In a study involving DC-SIGN expressing Jurkat cells, azido compounds demonstrated significant antiviral activity. For instance, a related compound with an IC50 value of 0.62 mM was found to be three times more active than natural disaccharides in inhibiting Ebola virus entry .
  • Cancer Research : Another area of investigation is the potential use of this compound in cancer therapy. Compounds with similar structures have been explored for their ability to inhibit mutant IDH proteins associated with various cancers, suggesting a pathway for further development of this compound in oncology .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies indicate that while some azido compounds exhibit cytotoxic effects at high concentrations, further research is needed to establish a clear safety margin for this compound.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Bromination : The starting material is brominated to introduce the bromo substituent.
  • Fluorination : A fluorine atom is introduced at the desired position on the benzene ring.
  • Azidation : The azido group is added via nucleophilic substitution reactions.

These synthetic pathways are essential for producing the compound in sufficient quantities for biological testing.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Electrophilic Aromatic SubstitutionBromine, catalyst
Step 2Electrophilic Aromatic SubstitutionFluorine source
Step 3Nucleophilic SubstitutionSodium azide

Properties

IUPAC Name

1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSOVFDCLTGTC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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